N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-25-17-4-2-3-13-11-16(21(24)26-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-27-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKEWKHVWALNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis typically begins with the preparation of 2-([2,3'-bithiophen]-5-yl)ethylamine, which involves the coupling of 2,3'-bithiophene with ethylamine under controlled conditions.
The intermediate product is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final compound.
Reaction Conditions
Reactions are generally performed in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran.
The reaction temperature is carefully controlled, typically maintained between 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may involve scaling up the laboratory synthesis protocols. This includes:
Utilizing automated reactors for precise control over reaction parameters.
Employing continuous flow synthesis techniques for improved efficiency and scalability.
Implementing rigorous purification methods such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative cleavage, particularly in the bithiophene moiety, leading to the formation of various oxidative products.
Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction
Reduction reactions can target the chromene moiety, particularly the carbonyl group, converting it into an alcohol.
Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution
The compound can participate in nucleophilic substitution reactions at the bithiophene core.
Halogenation followed by substitution with nucleophiles like amines or thiols is a common approach.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, thiols.
Major Products
Oxidative products include cleaved fragments of the bithiophene unit.
Reduction products feature alcohol derivatives of the chromene moiety.
Substitution products vary depending on the nucleophile used, forming new amide or thioether linkages.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal catalyzed reactions, enhancing selectivity and efficiency.
Material Science: : Potential use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biology
Biomolecular Probes: : Employed in the design of fluorescent probes for bioimaging and diagnostic applications, exploiting the chromene fluorescence.
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes, opening avenues for therapeutic applications.
Medicine
Drug Design: : Basis for the development of novel pharmacophores targeting specific biological pathways.
Anticancer Research: : Examined for its cytotoxic effects on various cancer cell lines.
Industry
Dyes and Pigments: : Utilized in the synthesis of organic dyes and pigments with superior stability and color properties.
Polymers: : Incorporated into polymer matrices to enhance mechanical and thermal properties.
Mechanism of Action
The compound's mechanism of action varies depending on its application.
Enzyme Inhibition: : It interacts with enzyme active sites, blocking substrate access and inhibiting enzyme function.
Fluorescent Probes: : The chromene moiety absorbs and emits light at specific wavelengths, allowing it to be used in imaging applications.
Photovoltaics: : The bithiophene and chromene units facilitate electron transfer processes, enhancing photovoltaic efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with two analogous chromene derivatives described in :
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The target compound emphasizes π-conjugation via the bithiophene-ethyl group, which may enhance light absorption/emission properties compared to the chlorinated aryl groups in Compounds 3 and 4 .
Synthetic Pathways :
- The target compound likely requires amide coupling between a chromene-carboxylic acid and a bithiophene-ethylamine, contrasting with the acylative (Compound 3) and cyclization (Compound 4) strategies in .
Functional Implications: The 8-methoxy group in the target compound could improve solubility relative to the chloro-substituted analogs, which are prone to aggregation .
Q & A
Q. What are the standard synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves two key steps: (1) formation of the chromene-3-carboxamide core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions, and (2) coupling the bithiophene-ethylamine moiety using carbodiimide coupling reagents (e.g., EDCI) in the presence of a base like triethylamine . Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical for yield optimization. Purification often employs flash column chromatography followed by recrystallization .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC (C18 column, methanol/water gradient) and thin-layer chromatography (TLC) with UV visualization. Structural confirmation relies on H/C NMR for functional group analysis and mass spectrometry (ESI-MS) for molecular weight verification . Single-crystal X-ray diffraction may be used for definitive stereochemical assignment if suitable crystals are obtained .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening includes in vitro assays for antimicrobial activity (MIC against Gram+/Gram- bacteria, fungal strains) and cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for benchmarking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the bithiophene-ethylamine coupling step?
Catalyst screening (e.g., Pd-mediated cross-coupling for bithiophene synthesis) and solvent optimization (e.g., switching from DMF to THF for better amine reactivity) can enhance efficiency. Continuous flow reactors may improve scalability by maintaining precise temperature and mixing control, reducing side reactions . Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables (e.g., molar ratios, reaction time) .
Q. What mechanistic insights explain contradictory reports on this compound’s bioactivity?
Contradictions in biological data (e.g., variable IC values) may arise from differences in cell permeability, assay conditions (e.g., serum content), or metabolic stability. Isotopic labeling (e.g., C-tagged compound) combined with LC-MS can track intracellular uptake and degradation. Comparative studies with structural analogs (e.g., replacing the bithiophene with phenyl groups) may isolate pharmacophore contributions .
Q. How does the electronic nature of the bithiophene moiety influence this compound’s reactivity?
The bithiophene’s π-conjugated system facilitates charge-transfer interactions, as evidenced by UV-Vis spectroscopy (λ shifts in polar solvents). Density Functional Theory (DFT) calculations can map electron density distribution, predicting sites for electrophilic substitution (e.g., formylation at the 4-position via Vilsmeier-Haack reactions) . Electrochemical studies (cyclic voltammetry) further reveal redox potentials relevant to photoelectric applications .
Q. What strategies resolve solubility challenges during in vivo testing?
Prodrug derivatization (e.g., esterification of the carboxamide) or formulation with cyclodextrins/liposomes can improve aqueous solubility. Co-solvent systems (e.g., PEG-400/water) are empirically tested for biocompatibility. Pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models validate these approaches .
Methodological Considerations
- Contradictory Data Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to confirm target engagement .
- Stereochemical Purity : Chiral HPLC or optical rotation measurements ensure enantiomeric excess, critical for structure-activity relationship (SAR) studies .
- Scale-Up Challenges : Transition from batch to flow chemistry reduces exothermic risks in large-scale amidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
